molecular formula C30H46O3 B1151700 Alstonic acid B CAS No. 1159579-45-9

Alstonic acid B

Cat. No.: B1151700
CAS No.: 1159579-45-9
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Alstonic acid B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to interact with enzymes such as L-threonic acid dehydrogenase and D-gluconic acid dehydrogenase . These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, this compound has been shown to interact with various proteins, affecting their function and stability.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can modulate signaling pathways that control cell proliferation and apoptosis. It also affects the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including signs of lethargy and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It participates in the degradation of aldonic acids and the catabolism of D-glucarate, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux within cells, leading to changes in the concentration of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity . It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Alstonic acid B involves complex organic reactions. While specific synthetic routes for this compound are not widely documented, general methods for synthesizing similar triterpenoids often involve multiple steps, including cyclization, oxidation, and functional group modifications .

Industrial Production Methods: : Industrial production of this compound would likely involve extraction from the natural source, Alstonia scholaris. This process includes harvesting the leaves, followed by solvent extraction and chromatographic purification to isolate the compound .

Properties

IUPAC Name

2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBXRKYKJHHMS-ALFWALAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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